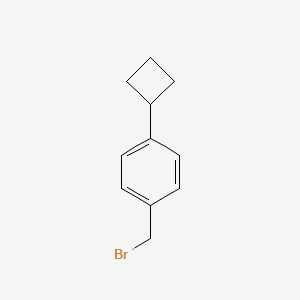

1-(Bromomethyl)-4-cyclobutylbenzene

Description

1-(Bromomethyl)-4-cyclobutylbenzene (CAS: 39868-71-8) is a brominated aromatic compound with a molecular formula of C₁₀H₁₁Br and a molecular weight of 211.1 g/mol . Its structure consists of a benzene ring substituted with a bromomethyl (-CH₂Br) group and a cyclobutyl ring at the para position. The cyclobutyl group introduces steric strain due to its four-membered ring geometry, distinguishing it from larger cycloalkyl analogs like cyclopentyl or cyclohexyl derivatives. This compound is primarily utilized in organic synthesis, particularly in cross-coupling reactions or as an alkylating agent due to the reactive bromomethyl moiety .

Properties

IUPAC Name |

1-(bromomethyl)-4-cyclobutylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Br/c12-8-9-4-6-11(7-5-9)10-2-1-3-10/h4-7,10H,1-3,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMSUIEIMKWVSCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=CC=C(C=C2)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801282441 | |

| Record name | Benzene, 1-(bromomethyl)-4-cyclobutyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801282441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1378867-63-0 | |

| Record name | Benzene, 1-(bromomethyl)-4-cyclobutyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1378867-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-(bromomethyl)-4-cyclobutyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801282441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-4-cyclobutylbenzene can be synthesized through a multi-step process. One common method involves the bromination of 4-cyclobutylbenzyl alcohol using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is typically carried out in a solvent like carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-4-cyclobutylbenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

Nucleophilic Substitution: Formation of substituted benzyl derivatives.

Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

Reduction: Formation of 4-cyclobutylmethylbenzene.

Scientific Research Applications

1-(Bromomethyl)-4-cyclobutylbenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

Medicine: Investigated for its role in drug design and synthesis of therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-4-cyclobutylbenzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a reactive site for nucleophilic substitution, while the benzene ring can participate in electrophilic aromatic substitution reactions. The cyclobutyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in various reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(Bromomethyl)-4-cyclopentylbenzene (CAS: 1260851-03-3)

- Molecular Formula : C₁₂H₁₅Br

- Molecular Weight : 239.16 g/mol

- Key Differences :

- The cyclopentyl group replaces the cyclobutyl substituent, reducing ring strain and increasing hydrophobicity due to the larger five-membered ring.

- The molecular weight is higher (239.16 vs. 211.1 g/mol), which may influence solubility and boiling point.

- Cyclopentyl’s greater conformational flexibility could enhance steric accessibility in reactions compared to the strained cyclobutyl analog .

1-(Bromomethyl)-4-chloro-2-fluorobenzene (CAS: 71916-82-0)

- Molecular Formula : C₇H₅BrClF

- Molecular Weight : 223.47 g/mol

- Key Differences: Contains chlorine and fluorine substituents on the benzene ring, introducing strong electron-withdrawing effects. This activates the bromomethyl group for nucleophilic substitution but may deactivate the aromatic ring for electrophilic reactions. The molecular weight is comparable (223.47 vs.

1-(Bromomethyl)-4-(methylsulfonyl)benzene (CAS: 53606-06-7)

- Molecular Formula : C₈H₈BrO₂S

- Molecular Weight : 247.12 g/mol

- Key Differences :

- The methylsulfonyl (-SO₂CH₃) group is a strong electron-withdrawing substituent, significantly increasing the electrophilicity of the bromomethyl group.

- The sulfonyl group enhances solubility in polar solvents (e.g., DMF or DMSO) compared to the hydrophobic cyclobutyl analog.

- Applications diverge toward sulfonamide synthesis or enzyme inhibition studies .

4-Bromobenzyl Chloride (CAS: 589-17-3)

- Molecular Formula : C₇H₆BrCl

- Molecular Weight : 205.48 g/mol

- Key Differences :

- Substitutes the cyclobutyl group with a chlorine atom on the methyl group. Chlorine is a poorer leaving group than bromine, reducing reactivity in nucleophilic substitutions.

- Lower molecular weight (205.48 vs. 211.1 g/mol) and altered electronic properties make it less reactive in alkylation reactions compared to 1-(Bromomethyl)-4-cyclobutylbenzene .

Research Findings and Trends

- Safety Data: Limited toxicological studies exist for cyclobutyl-substituted bromobenzenes, necessitating caution in handling .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(Bromomethyl)-4-cyclobutylbenzene in laboratory settings?

- Methodology :

- Step 1 : Start with 4-cyclobutylbenzyl alcohol. React it with hydrobromic acid (HBr) in the presence of a Lewis acid catalyst (e.g., ZnBr₂) to facilitate bromination of the methyl group.

- Step 2 : Alternatively, use a Mitsunobu reaction with triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) to substitute the hydroxyl group with bromine (source: analogous bromination in and ).

- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (solvent: dichloromethane/hexane).

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : Confirm substitution patterns (¹H NMR: δ 4.5–4.8 ppm for -CH₂Br; cyclobutyl protons at δ 1.5–2.5 ppm). ¹³C NMR can distinguish cyclobutyl carbons (e.g., ~25–35 ppm) .

- Mass Spectrometry (MS) : Look for molecular ion peaks at m/z ≈ 238 (C₁₁H₁₃Br⁺) .

- HPLC : Monitor purity using a C18 column with UV detection at 254 nm.

Q. What are the key reactivity features of the bromomethyl group in this compound?

- Reactivity Profile :

- The bromomethyl group undergoes nucleophilic substitution (e.g., with amines, thiols) or elimination under basic conditions.

- Example: React with sodium azide (NaN₃) in DMF to form 1-(Azidomethyl)-4-cyclobutylbenzene, a precursor for click chemistry (analogous to ).

Advanced Research Questions

Q. How does steric hindrance from the cyclobutyl group influence reaction kinetics in cross-coupling reactions?

- Experimental Design :

- Compare Suzuki-Miyaura coupling rates using this compound vs. less hindered analogs (e.g., 4-bromotoluene).

- Monitor reaction progress via GC-MS or in situ IR spectroscopy.

- Data Analysis : Use Eyring plots to calculate activation parameters (Δ‡H and Δ‡S) .

- Key Insight : The cyclobutyl group’s strain may lower activation entropy, slowing reaction rates.

Q. What strategies mitigate decomposition during storage or handling of this compound?

- Stability Studies :

- Store under inert atmosphere (Ar/N₂) at –20°C to prevent hydrolysis or oxidation.

- Test stability in solvents (e.g., DMF, THF) via accelerated aging (40°C, 75% humidity) and monitor degradation by TLC .

- Contradiction Resolution : If decomposition occurs in polar solvents (e.g., DMSO), switch to non-polar alternatives (hexane/benzene).

Q. How can this compound serve as a building block for bioactive molecule synthesis?

- Case Study :

- Step 1 : React with a tertiary amine (e.g., morpholine) to form a quaternary ammonium salt for antimicrobial testing.

- Step 2 : Functionalize via palladium-catalyzed C–H activation on the cyclobutyl ring to introduce fluorophores or pharmacophores.

- Validation : Assess bioactivity via in vitro assays (e.g., MIC for antimicrobial activity).

Q. How do computational methods predict regioselectivity in electrophilic aromatic substitution (EAS) of this compound?

- Computational Workflow :

- Use DFT (B3LYP/6-31G*) to model EAS at the cyclobutyl ring vs. bromomethyl-substituted ring.

- Compare Fukui indices for electrophilic attack sites .

- Experimental Validation : Perform nitration (HNO₃/H₂SO₄) and analyze product ratios via ¹H NMR.

Data Contradiction and Resolution

Q. How to resolve discrepancies in reported reaction yields for bromomethyl-substituted benzene derivatives?

- Root Cause Analysis :

- Variable purity of starting materials (e.g., 4-cyclobutylbenzyl alcohol).

- Catalyst loading differences (e.g., ZnBr₂ at 5 mol% vs. 10 mol%).

- Resolution :

- Standardize reaction conditions (solvent, temperature) and validate starting material purity via GC-MS .

Safety and Compliance

Q. What safety protocols are critical when handling this compound?

- Guidelines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.